molecular formula C12H7BrN2O2S B1447664 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione CAS No. 1446282-12-7

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

Cat. No. B1447664
M. Wt: 323.17 g/mol
InChI Key: PRVCLQSVPFNANK-UHFFFAOYSA-N
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Description

“2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H7BrN2O2S and a molecular weight of 323.17 g/mol. It is offered by various chemical suppliers for research and pharmaceutical testing .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis method involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” is defined by its molecular formula C12H7BrN2O2S. Detailed structural analysis would require more specific data such as crystallographic or spectroscopic studies.


Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane and various primary amines . The specific chemical reactions involving “2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione” would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Structural Characterization

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione and its derivatives have been extensively studied for their structural characteristics using techniques like NMR spectroscopy. For instance, the structural identity of similar isoindoline-1,3-dione derivatives was confirmed using 1D and 2D NMR spectroscopy, highlighting the role of these techniques in understanding the molecular structure of such compounds (Dioukhane et al., 2021).

Crystal Structure and Computational Analysis

The crystal structure and computational studies of isoindoline derivatives, including similar compounds to 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione, have been a subject of research. Studies have focused on analyzing their crystal structure, packing, Hirshfeld analysis, and computational calculations, offering insights into the molecular interactions and properties of these compounds (Ghabbour et al., 2022).

Synthesis and Spectral Characterization

The synthesis and spectral characterization of new derivatives of isoindoline-1,3-dione have been explored. This includes studies on the synthesis of novel compounds and their structural confirmation through spectral data like FT-IR, 1H, and 13C NMR (Alimi et al., 2021).

Antimicrobial Activities

Research has been conducted on the synthesis and evaluation of antimicrobial activities of isoindoline-1,3-dione derivatives. These studies involve the characterization of the compound's structure and its testing against various microbial strains, providing a basis for potential therapeutic applications (Ghabbour & Qabeel, 2016).

Optoelectronic Applications

Isoindoline-1,3-dione derivatives have been investigated for their potential in optoelectronic applications. Research focusing on novel acridin-isoindoline-1,3-dione derivatives has explored their photophysical, thermal properties, and computational studies to assess their suitability for optoelectronic uses (Mane et al., 2019).

properties

IUPAC Name

2-(4-bromo-5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c1-6-9(13)14-12(18-6)15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVCLQSVPFNANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DH Hackos, PJ Lupardus, T Grand, Y Chen, TM Wang… - Neuron, 2016 - cell.com
To enhance physiological function of NMDA receptors (NMDARs), we identified positive allosteric modulators (PAMs) of NMDARs with selectivity for GluN2A subunit-containing …
Number of citations: 150 www.cell.com

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